N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide
CAS No.:
Cat. No.: VC19993472
Molecular Formula: C17H17N5O3
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N5O3 |
|---|---|
| Molecular Weight | 339.3 g/mol |
| IUPAC Name | N-(1-methylpyrazol-4-yl)-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide |
| Standard InChI | InChI=1S/C17H17N5O3/c1-21-9-11(8-18-21)19-16(23)10-25-12-4-5-14-13(7-12)17(24)22-6-2-3-15(22)20-14/h4-5,7-9H,2-3,6,10H2,1H3,(H,19,23) |
| Standard InChI Key | LVGPCURDRYLLJY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)NC(=O)COC2=CC3=C(C=C2)N=C4CCCN4C3=O |
Introduction
Synthesis
The synthesis of heterocyclic compounds often involves:
-
Nucleophilic substitution reactions: A common method for attaching functional groups to a heterocyclic core.
-
Cyclization reactions: To form the heterocyclic rings.
-
Use of catalysts and specific solvents (e.g., DMSO or acetonitrile) to optimize yields.
Characterization
Key techniques for characterizing such compounds include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
-NMR and -NMR are used to confirm the structure by identifying chemical shifts corresponding to different functional groups.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight and fragmentation pattern.
-
-
Infrared (IR) Spectroscopy:
-
Identifies functional groups based on characteristic absorption bands.
-
-
Elemental Analysis:
-
Confirms the empirical formula.
-
Biological Activity
Compounds with similar structures are often evaluated for:
-
Antimicrobial properties: Tested against bacterial or fungal strains.
-
Enzyme inhibition: For example, targeting kinases or other proteins involved in disease pathways.
-
Docking Studies: In silico methods to predict binding affinity to biological targets.
Applications
Potential applications include:
-
Development as pharmaceuticals for treating diseases like cancer, inflammation, or infectious diseases.
-
Use as chemical probes in biological studies.
If you have access to more specific databases or chemical repositories (e.g., PubChem, Reaxys), you may find detailed information about this compound's synthesis, properties, and potential applications. Let me know if you'd like assistance with broader research strategies!
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume